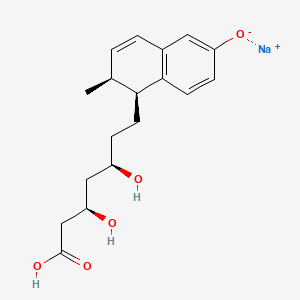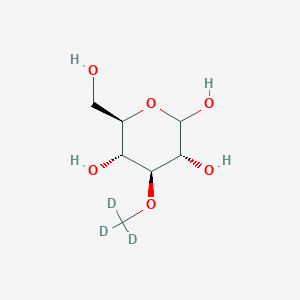
3-O-Methyl-D-glucopyranose-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-Methyl-D-glucopyranose-d3: is a deuterium-labeled derivative of 3-O-Methyl-D-glucopyranose, a glucose analogue. This compound is often used in scientific research to study glucose transport and metabolism due to its structural similarity to glucose but with a non-metabolizable nature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chemical Synthesis: 3-O-Methyl-D-glucopyranose can be synthesized through the methylation of glucose.
Enzymatic Synthesis: Enzymatic methods can also be employed to methylate glucose, although these methods are less common compared to chemical synthesis.
Industrial Production Methods: : Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methylation techniques. The process is optimized for high yield and purity, ensuring the compound meets research-grade standards .
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: Reduction reactions are less common for this compound due to its stable structure.
Substitution: The compound can participate in substitution reactions, particularly involving the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as methyl iodide and sodium hydroxide are used for methylation reactions.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of the compound .
Applications De Recherche Scientifique
Mécanisme D'action
3-O-Methyl-D-glucopyranose-d3 acts as a passive carrier-mediated transported glucose analogue. It is transported across cell membranes via glucose transporters but is not metabolized, making it useful for studying glucose transport without the confounding effects of glucose metabolism . The compound interacts with glucose transporters, facilitating the study of their function and regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-O-Methyl-D-glucopyranose: The non-deuterated form of the compound, used similarly in glucose transport studies.
2-Deoxy-D-glucose: Another glucose analogue used in metabolic studies, but unlike 3-O-Methyl-D-glucopyranose-d3, it is metabolized to some extent.
6-Deoxy-D-glucose: Used in studies of glucose transport and metabolism, similar to this compound.
Uniqueness: : this compound is unique due to its deuterium labeling, which allows for more precise tracking and analysis in metabolic studies. Its non-metabolizable nature makes it particularly valuable for studying glucose transport without interference from metabolic processes .
Propriétés
Formule moléculaire |
C7H14O6 |
|---|---|
Poids moléculaire |
197.20 g/mol |
Nom IUPAC |
(3R,4S,5R,6R)-6-(hydroxymethyl)-4-(trideuteriomethoxy)oxane-2,3,5-triol |
InChI |
InChI=1S/C7H14O6/c1-12-6-4(9)3(2-8)13-7(11)5(6)10/h3-11H,2H2,1H3/t3-,4-,5-,6+,7?/m1/s1/i1D3 |
Clé InChI |
SCBBSJMAPKXHAH-OXXFEEDPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])O[C@H]1[C@@H]([C@H](OC([C@@H]1O)O)CO)O |
SMILES canonique |
COC1C(C(OC(C1O)O)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(S)-(Diphenylmethyl)sulfinyl-d10]-acetic Acid Methyl Ester](/img/structure/B13838402.png)

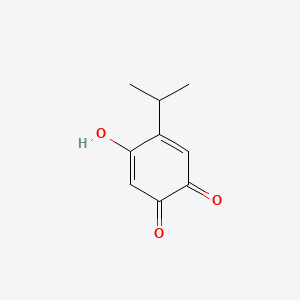

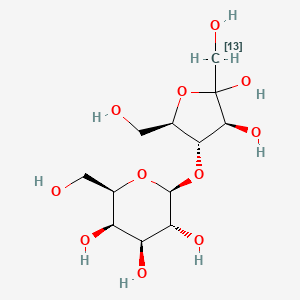
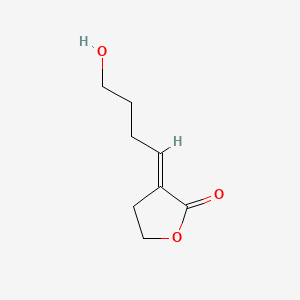
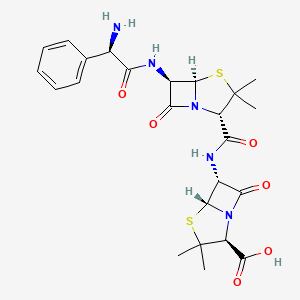
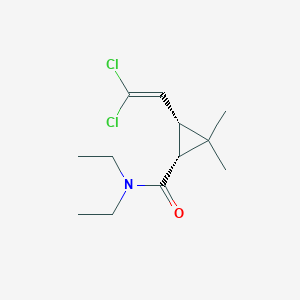
![[(2R,4aR,6R,7R,8S,8aR)-6-[[(5R,5aS,8aR,9R)-9-(3,5-dimethoxy-4-phosphonooxyphenyl)-7-oxo-5a,8,8a,9-tetrahydro-5H-[1]benzofuro[6,5-f][1,3]benzodioxol-5-yl]oxy]-2-methyl-7-[2-(2,3,4,5,6-pentafluorophenoxy)acetyl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2-(2,3,4,5,6-pentafluorophenoxy)acetate](/img/structure/B13838434.png)



